molecular formula C5H4MgO4 B13808757 Itaconic acid, magnesium salt

Itaconic acid, magnesium salt

Katalognummer: B13808757
Molekulargewicht: 152.39 g/mol
InChI-Schlüssel: KMGUUVHVXYFYQN-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Itaconic acid, magnesium salt is a compound derived from itaconic acid, a bio-based monounsaturated organic acid. Itaconic acid is known for its versatility and is used in various industrial applications, including the production of polymers, plastics, and synthetic resins. The magnesium salt of itaconic acid combines the properties of itaconic acid with the benefits of magnesium, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of itaconic acid, magnesium salt typically involves the neutralization of itaconic acid with a magnesium base, such as magnesium hydroxide or magnesium carbonate. The reaction is carried out in an aqueous medium, and the resulting product is isolated by filtration and drying. The reaction can be represented as follows:

C5H6O4+Mg(OH)2Mg(C5H4O4)+2H2O\text{C}_5\text{H}_6\text{O}_4 + \text{Mg(OH)}_2 \rightarrow \text{Mg(C}_5\text{H}_4\text{O}_4\text{)} + 2\text{H}_2\text{O} C5​H6​O4​+Mg(OH)2​→Mg(C5​H4​O4​)+2H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using microorganisms such as Aspergillus terreus. The itaconic acid produced is then reacted with magnesium compounds to form the magnesium salt. The process is optimized for high yield and purity, with careful control of pH and temperature to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Itaconic acid, magnesium salt undergoes various chemical reactions, including:

    Oxidation: Itaconic acid can be oxidized to form itaconic anhydride or other oxidized derivatives.

    Reduction: Reduction reactions can convert itaconic acid derivatives to more saturated compounds.

    Substitution: The vinylidene group in itaconic acid allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products

    Oxidation: Itaconic anhydride and other oxidized derivatives.

    Reduction: Saturated itaconic acid derivatives.

    Substitution: Functionalized itaconic acid derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

Itaconic acid, magnesium salt has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of polymers and copolymers. It is also used in the production of biodegradable plastics.

    Biology: Studied for its role in metabolic pathways and its potential as a bio-based chemical.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties. Itaconic acid derivatives have shown potential in treating infections and inflammatory diseases.

    Industry: Used in the production of adhesives, coatings, and surfactants. It is also used in the textile and pharmaceutical industries.

Wirkmechanismus

The mechanism of action of itaconic acid, magnesium salt involves its interaction with various molecular targets and pathways. Itaconic acid is known to inhibit enzymes such as isocitrate lyase, which is involved in the glyoxylate shunt pathway in bacteria. This inhibition leads to antimicrobial effects. Additionally, itaconic acid can modulate the production of reactive oxygen species (ROS), which play a role in its anti-inflammatory properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acrylic acid: Similar in structure and used in the production of polymers and resins.

    Methacrylic acid: Another similar compound used in the production of synthetic resins and plastics.

    Fumaric acid: Shares some chemical properties with itaconic acid and is used in similar applications.

Uniqueness

Itaconic acid, magnesium salt is unique due to its bio-based origin and its ability to combine the properties of itaconic acid with the benefits of magnesium. This makes it a valuable compound in various applications, particularly in the development of sustainable and environmentally friendly materials.

Eigenschaften

Molekularformel

C5H4MgO4

Molekulargewicht

152.39 g/mol

IUPAC-Name

magnesium;2-methylidenebutanedioate

InChI

InChI=1S/C5H6O4.Mg/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+2/p-2

InChI-Schlüssel

KMGUUVHVXYFYQN-UHFFFAOYSA-L

Kanonische SMILES

C=C(CC(=O)[O-])C(=O)[O-].[Mg+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.